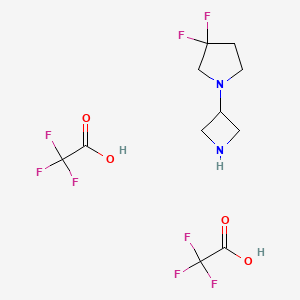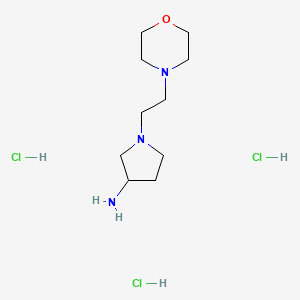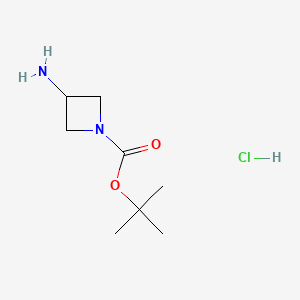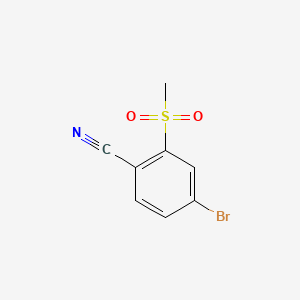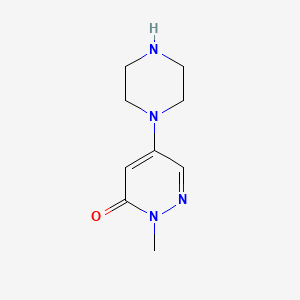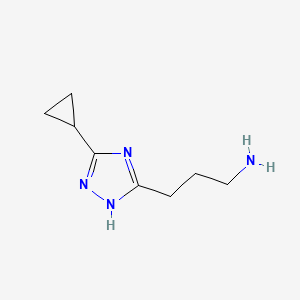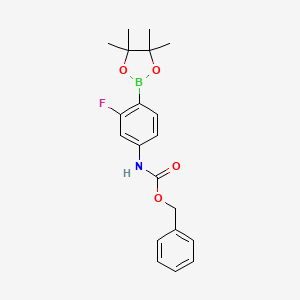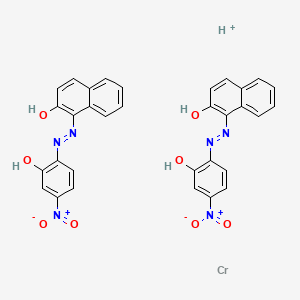
Solvent black 34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Black 34 is a bluish-black metal complex dye known for its excellent light and heat fastness, as well as its high solubility in various organic solvents. This compound is widely used in applications such as plastic coatings, leather finishes, wood stains, stationery ink, printing ink, baking finishes, aluminum foil coloring, and hot stamping foil coloring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Solvent Black 34 is synthesized using 2-amino-5-nitrophenol and 2-naphthol as raw materials. The process involves the diazotization of 2-amino-5-nitrophenol, followed by coupling with 2-naphthol. The resulting product is then complexed with chromium alum to form the final dye .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Solvent Black 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s chromophore, affecting its color intensity and stability.
Substitution: This compound can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different chromophores, while reduction can result in the loss of color intensity .
Scientific Research Applications
Solvent Black 34 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Widely used in the production of inks, coatings, and plastics
Mechanism of Action
The mechanism of action of Solvent Black 34 involves its interaction with substrates through complexation and adsorption. The dye forms stable complexes with metal ions, which enhances its color properties and stability. The molecular targets and pathways involved include the chromophore groups and metal-binding sites on the dye molecule .
Comparison with Similar Compounds
Similar Compounds
- Solvent Black 3
- Solvent Black 27
- Solvent Black 29
- Solvent Black 7
Uniqueness
Solvent Black 34 is unique due to its high solubility in organic solvents, excellent light and heat fastness, and strong color strength. Compared to similar compounds, it offers superior performance in applications requiring high durability and stability .
Properties
IUPAC Name |
chromium;hydron;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H11N3O4.Cr/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h2*1-9,20-21H;/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMSUORPDNJWIC-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23CrN6O8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32517-36-5 |
Source


|
| Record name | Chromate(1-), bis[1-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-2-naphthalenolato(2-)-.kappa.O]-, hydrogen (1:1), (OC-6-22')- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
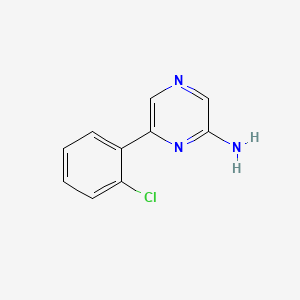
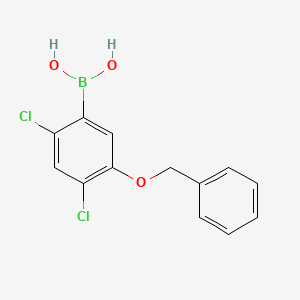
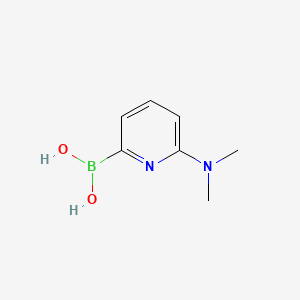
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
